molecular formula C7H10N2O B6591871 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1706438-18-7

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No. B6591871
CAS RN: 1706438-18-7
M. Wt: 138.17 g/mol
InChI Key: IMMKANYCMSJHMF-UHFFFAOYSA-N
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Description

“6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” is 1S/C8H10N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2,5H,3-4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” has a molecular weight of 182.18 . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Safety and Hazards

The compound “6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” has been classified with the signal word “Warning” according to safety information . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-4-9-7(10-5-6)2-3-8-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMKANYCMSJHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

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